molecular formula C11H19NO6 B8071112 2-((tert-Butoxycarbonyl)amino)hexanedioic acid

2-((tert-Butoxycarbonyl)amino)hexanedioic acid

Cat. No.: B8071112
M. Wt: 261.27 g/mol
InChI Key: QDTDLMJRZPSKDM-UHFFFAOYSA-N
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Description

2-((tert-Butoxycarbonyl)amino)hexanedioic acid is an organic compound commonly used in organic synthesis. It is a white to yellow crystalline solid that is soluble in common organic solvents such as methanol and dimethyl sulfoxide. This compound is often utilized as a protecting group for amino acids in peptide synthesis due to its ability to prevent unwanted side reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((tert-Butoxycarbonyl)amino)hexanedioic acid typically involves the reaction of L-2-aminohexanedioic acid with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:

L-2-aminohexanedioic acid+tert-butyl chloroformate2-((tert-Butoxycarbonyl)amino)hexanedioic acid\text{L-2-aminohexanedioic acid} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} L-2-aminohexanedioic acid+tert-butyl chloroformate→2-((tert-Butoxycarbonyl)amino)hexanedioic acid

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but often involves larger reactors and continuous flow processes to enhance efficiency and scalability. The use of automated systems for temperature control and reagent addition ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-((tert-Butoxycarbonyl)amino)hexanedioic acid undergoes various chemical reactions, including:

    Hydrolysis: The tert-butoxycarbonyl group can be removed under acidic conditions, yielding the free amino acid.

    Substitution: The compound can participate in nucleophilic substitution reactions where the tert-butoxycarbonyl group is replaced by other functional groups.

    Oxidation and Reduction: While the compound itself is stable under mild oxidative and reductive conditions, its derivatives can undergo these reactions to form various products.

Common Reagents and Conditions

    Hydrolysis: Typically performed using trifluoroacetic acid in dichloromethane.

    Substitution: Reagents such as sodium hydride or lithium diisopropylamide can be used to facilitate nucleophilic substitution.

    Oxidation: Mild oxidizing agents like hydrogen peroxide can be used for specific derivatives.

Major Products Formed

    Hydrolysis: Produces L-2-aminohexanedioic acid.

    Substitution: Yields various substituted derivatives depending on the nucleophile used.

    Oxidation: Forms oxidized derivatives of the compound.

Scientific Research Applications

2-((tert-Butoxycarbonyl)amino)hexanedioic acid is widely used in scientific research, particularly in:

    Chemistry: As a protecting group in peptide synthesis, it helps in the stepwise construction of peptides by preventing side reactions.

    Biology: Used in the synthesis of biologically active peptides and proteins.

    Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.

    Industry: Utilized in the large-scale synthesis of peptides for research and pharmaceutical applications.

Mechanism of Action

The primary function of 2-((tert-Butoxycarbonyl)amino)hexanedioic acid is to protect the amino group during chemical synthesis. The tert-butoxycarbonyl group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This selective protection and deprotection mechanism is crucial in the synthesis of complex peptides and proteins.

Comparison with Similar Compounds

2-((tert-Butoxycarbonyl)amino)hexanedioic acid is similar to other amino acid derivatives used as protecting groups, such as:

  • 2-((tert-Butoxycarbonyl)amino)pentanedioic acid
  • 2-((tert-Butoxycarbonyl)amino)butanedioic acid

Uniqueness

Compared to these similar compounds, this compound offers a balance of stability and ease of removal, making it particularly useful in peptide synthesis. Its longer carbon chain provides additional flexibility in the synthesis of longer peptides and proteins.

List of Similar Compounds

  • 2-((tert-Butoxycarbonyl)amino)pentanedioic acid
  • 2-((tert-Butoxycarbonyl)amino)butanedioic acid
  • 2-((tert-Butoxycarbonyl)amino)propanedioic acid

Biological Activity

2-((tert-Butoxycarbonyl)amino)hexanedioic acid, also known as (2S)-2-[(tert-butoxycarbonyl)amino]hexanedioic acid, is an important compound in biochemical research and organic synthesis. This article explores its biological activity, synthesis methods, and potential applications, supported by relevant data and case studies.

  • Molecular Formula : C₁₁H₁₉N₁O₆
  • Molar Mass : 261.27 g/mol
  • Appearance : Clear, nearly colorless to pale yellow liquid
  • Solubility : Miscible in acetonitrile, methanol, dimethylformamide, and dimethyl sulfoxide; partially miscible in water.

Biological Activity

The biological activity of this compound is primarily attributed to its structural similarity to lysine and its role as a substrate for various enzymes. Key points include:

  • Enzymatic Interactions :
    • The compound interacts with serine proteases involved in coagulation and fibrinolysis pathways, indicating potential applications in biochemical research related to these processes.
    • It has been shown to modulate enzymatic activity, particularly influencing pathways critical for blood coagulation.
  • Bioavailability :
    • Its solubility in various solvents enhances bioavailability, making it suitable for pharmacological studies.
  • Potential Therapeutic Applications :
    • Due to its ability to act as a substrate for specific enzymes, there is potential for developing therapeutic agents targeting coagulation disorders or other related conditions.

Synthesis Methods

Several synthesis methods have been developed for this compound:

  • Peptide Synthesis : It serves as a building block in the formation of dipeptides through coupling reactions. The coupling reagent N,N′-diethylene-N′′-2-chloroethyl thiophosphoramide enhances amide formation when used with Boc-protected amino acids like this compound.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into their biological activity and applications:

Compound NameCAS NumberSimilarity Index
(R)-2-((tert-Butoxycarbonyl)amino)pentanoic acid2419-94-50.98
(S)-2-Aminoadipic Acid77302-72-80.98
N-epsilon-Boc-D-Lysine67861-96-50.98
Boc-L-alpha-aminoadipic Acid201472-66-40.98

These compounds share structural similarities but differ in their side chains or functional groups, affecting their reactivity and biological interactions.

Case Studies and Research Findings

Research has demonstrated the efficacy of this compound in various experimental settings:

  • Interaction Studies :
    • Studies have shown that the compound can influence the activity of serine proteases, suggesting its role in regulating enzymatic pathways critical for physiological processes such as coagulation and fibrinolysis.
  • Stability and Environmental Factors :
    • Environmental factors such as pH and temperature significantly affect the stability of the compound and its interactions with target enzymes. This highlights the importance of controlled experimental conditions when studying its biological effects.
  • Potential Drug Development :
    • Given its structural properties and biological activity, there is ongoing interest in exploring this compound's potential as a lead candidate for drug development targeting specific enzymatic pathways involved in disease processes.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO6/c1-11(2,3)18-10(17)12-7(9(15)16)5-4-6-8(13)14/h7H,4-6H2,1-3H3,(H,12,17)(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDTDLMJRZPSKDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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